3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride
Overview
Description
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is a chemical compound . It is a part of the sulfonyl halides group of organic compounds .
Molecular Structure Analysis
The molecular formula of this compound is C8H7Cl2FO3S . The structure includes a benzene ring with chlorine, ethoxy, and fluorine substituents, and a sulfonyl chloride group .Scientific Research Applications
1. Activation of Hydroxyl Groups in Polymeric Carriers
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride, due to its electron-withdrawing properties, is used for the covalent attachment of biologicals to various solid supports, like functionalized polystyrene microspheres and Sepharose beads. This reagent reacts rapidly with primary or secondary hydroxyl groups to form activated solid support which can be used for the attachment of enzymes, antibodies, and other biologicals, preserving their biological function. This application is particularly relevant in therapeutic areas like bioselective separation of lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).
2. Synthesis of Pesticide Intermediates
The compound is instrumental in synthesizing key intermediates for the preparation of pesticides. For example, it is used in the synthesis of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is a precursor for certain herbicides (Du et al., 2005).
3. Study of Electrochemical Fluorination
This chemical is used in the study of the electrochemical fluorination of aromatic compounds. It helps in understanding the mechanisms involved in the electrolyses of chlorobenzene and other halobenzenes, which is crucial for the synthesis of various fluorinated compounds (Horio et al., 1996).
4. Research in Organic Synthesis and Reactions
The compound is significant in organic synthesis, particularly in studying reactions like the SNAr (nucleophilic aromatic substitution) reaction. It's used to understand the dynamics of substitution reactions involving halogen atoms in aromatic compounds (Cervera et al., 1996).
5. Application in Nucleophilic Substitution Reactions
It has been utilized in nucleophilic substitution reactions, like the ethoxylation of chloronitrobenzene, showcasing its role in modifying the structure of organic compounds for various applications (Wang & Rajendran, 2007).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO3S/c1-2-14-8-6(9)3-5(4-7(8)11)15(10,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZRNRKOYWZPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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